(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate
Description
The compound (3bS,4aR)-ethyl 3,4,4-trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-b]pyrrole-2-carboxylate is a polycyclic heterocyclic molecule featuring a fused cyclopropane-cyclopentane-pyrrole core. Its stereochemistry (3bS,4aR) and methyl/ethyl substituents confer unique steric and electronic properties, making it relevant in medicinal chemistry and materials science. The synthesis involves cyclocondensation and esterification steps, as seen in structurally related compounds .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl (2S,4R)-3,3,9-trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene-8-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-5-17-13(16)12-7(2)10-9(15-12)6-8-11(10)14(8,3)4/h8,11,15H,5-6H2,1-4H3/t8-,11-/m1/s1 |
InChI Key |
UKTOIIDOXOKKGI-LDYMZIIASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1)C[C@@H]3[C@H]2C3(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CC3C2C3(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing the necessary functional groups can undergo cyclopropanation followed by cyclopentane ring formation through a series of reactions involving catalysts and specific reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways or diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties, such as polymers or coatings that require specific structural features.
Mechanism of Action
The mechanism of action of (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but generally include binding to the target site and inducing a conformational change that leads to the desired effect.
Comparison with Similar Compounds
(a) Ethyl 5-(Methoxymethoxy)-3b,4,4a,5-Tetrahydro-1H-Cyclopropa[3,4]Cyclopenta[1,2-c]Pyrazole-3-Carboxylate (140D)
- Key Differences: Substituents: Contains a methoxymethoxy group at position 5 vs. trimethyl groups in the target compound. Core Structure: Cyclopenta[1,2-c]pyrazole vs. cyclopenta[1,2-b]pyrrole. Synthesis: Uses diethyl oxalate and sodium ethoxide under reflux, similar to the target compound’s esterification steps .
(b) Ethyl 2-(3-(Difluoromethyl)-5-Oxo-3b,4,4a,5-Tetrahydro-1H-Cyclopropa[3,4]Cyclopenta[1,2-c]Pyrazol-1-yl)Acetate (28)
- Key Differences :
- Functional Groups: Difluoromethyl and oxo groups introduce polarity and electron-withdrawing effects.
- Application : Likely optimized for solubility in pharmaceutical formulations due to polar substituents.
- Molecular Weight : MS (m/z) 271.1 [M+H]+, significantly higher than 140E due to difluoromethyl and acetate groups .
(c) Pyrrolo[1,2-b]Pyridazine Derivatives (EP 4374877 A2)
- Key Differences: Core Heterocycle: Pyrrolo[1,2-b]pyridazine vs. cyclopropa-cyclopenta-pyrrole. Stereochemistry: Similar emphasis on (4aR) configuration for biological activity .
Physicochemical and Spectroscopic Properties
Stereochemical Considerations
- The (3bS,4aR) configuration in the target compound is critical for its bioactivity and synthetic pathway. Analogues like 140D and EP 4374877 A2’s pyrrolo-pyridazine derivative also rely on stereospecific synthesis, often starting from chiral intermediates .
Biological Activity
Introduction
The compound (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate is a complex organic molecule notable for its unique bicyclic structure and multiple functional groups. This compound is part of a broader class of cyclic compounds that often exhibit significant biological activities due to their structural intricacies. Understanding its biological activity is crucial for potential applications in pharmacology and medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 249.32 g/mol. The structure includes both cyclopropane and cyclopentane rings, which contribute to its reactivity and stability in biological systems.
Biological Activity Overview
Research suggests that compounds with similar structural features to (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate may exhibit various pharmacological effects. The following biological activities have been noted in related compounds:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Antioxidant Properties : Similar structures have been associated with the ability to scavenge free radicals.
- Anti-inflammatory Effects : Certain derivatives have demonstrated potential in reducing inflammation markers.
The mechanism through which (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors. Interaction studies typically utilize in vitro assays to elucidate these mechanisms.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds. For instance:
- Synthesis and Cytotoxicity Evaluation : A study published in PubMed examined a series of pyrrole derivatives for their cytostatic activities against the NCI 60 cancer cell lines. One derivative displayed significant antiproliferative activity with a growth percentage reduction of up to 92% at specific concentrations .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the substituents on the bicyclic structure can lead to variations in biological activity. A comparative analysis highlighted that compounds with trifluoromethyl groups exhibited enhanced activity against certain cancer cell lines compared to their non-modified counterparts .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Bicyclic structure | Antimicrobial |
| Compound B | Similar functional groups | Antioxidant |
| Compound C | Contains cyclopropane ring | Anti-inflammatory |
This table illustrates how variations in structural features among related compounds can lead to different biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
